molecular formula C20H21N5Na2O6 B14085237 CID 136397345

CID 136397345

Katalognummer: B14085237
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: PSXPIRGEVYHPKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 136397345” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields

Vorbereitungsmethoden

The synthesis of compound “CID 136397345” involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Compound “CID 136397345” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can be further studied for their properties and applications.

Wissenschaftliche Forschungsanwendungen

Compound “CID 136397345” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, contributing to the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: It is utilized in various industrial processes, such as the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of compound “CID 136397345” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Compound “CID 136397345” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on differences in reactivity, biological activity, or industrial applications.

Some similar compounds include:

  • Compound A (CID 2632)
  • Compound B (CID 6540461)
  • Compound C (CID 5362065)
  • Compound D (CID 5479530)

These compounds share certain structural features but may differ in their specific properties and applications, making “this compound” a unique and valuable compound for further research and development.

Eigenschaften

Molekularformel

C20H21N5Na2O6

Molekulargewicht

473.4 g/mol

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;

InChI-Schlüssel

PSXPIRGEVYHPKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.[Na].[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.